molecular formula C15H19N3S B2758201 8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1984167-29-4

8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2758201
CAS No.: 1984167-29-4
M. Wt: 273.4
InChI Key: ZEPWQBZQPRVJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a sulfur source. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
  • 8-Methyl-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Uniqueness

8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific substitution pattern and the resulting chemical and biological properties. The presence of the methyl group on the phenyl ring can influence its reactivity and interactions with biological targets, distinguishing it from similar compounds .

Properties

IUPAC Name

8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-11-3-5-12(6-4-11)13-14(19)17-15(16-13)7-9-18(2)10-8-15/h3-6H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPWQBZQPRVJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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